The Strategic Utility of 3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) in Modern Drug Discovery
The Strategic Utility of 3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) in Modern Drug Discovery
An In-Depth Guide for Researchers and Medicinal Chemists
Abstract
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. 3-Fluoro-2-nitrotoluene, a fluorinated aromatic building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of 3-Fluoro-2-nitrotoluene, including its chemical identity, synthesis, and critical applications in medicinal chemistry. Emphasis is placed on the practical utility of this reagent, offering field-proven insights into its role in constructing molecular architectures with enhanced pharmacological profiles. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical and pharmacokinetic properties.[1] Strategic fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Consequently, fluorinated organic compounds are integral to the development of a wide array of therapeutics, from kinase inhibitors to central nervous system agents. 3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) is a prime example of a versatile fluorinated building block, offering a unique combination of reactive sites that can be strategically manipulated in multi-step syntheses.[2] Its utility is particularly noted in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2]
Core Compound Profile
A foundational understanding of a reagent's properties is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 3013-27-2 | [3] |
| Molecular Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Appearance | Low melting solid | [2] |
| Boiling Point | 226.1 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 90.5 ± 21.8 °C | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
Synthesis of 3-Fluoro-2-nitrotoluene: A Validated Protocol
The synthesis of 3-Fluoro-2-nitrotoluene is most effectively achieved through the oxidation of 2-fluoro-6-methylaniline. This method provides a reliable and scalable route to the desired product.
Reaction Scheme
Caption: Oxidation of 2-fluoro-6-methylaniline to 3-fluoro-2-nitrotoluene.
Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures.[6]
Materials:
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2-Fluoro-6-methylaniline (8.5 g, 67.9 mmol)
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m-Chloroperbenzoic acid (m-CPBA) (58.6 g, 272 mmol)
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1,2-Dichloroethane (DCE) (150 mL)
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Dichloromethane (DCM) (500 mL)
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1 N Sodium Hydroxide (NaOH) solution (4 x 200 mL)
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Nitrogen gas supply
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in DCE (150 mL) in a round-bottom flask, slowly add m-CPBA (58.6 g, 272 mmol) under a nitrogen atmosphere at room temperature.
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Stir the reaction mixture at 70 °C for 4 hours.
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After cooling to room temperature, add DCM (500 mL) to the reaction mixture.
-
Wash the organic layer with 1 N NaOH solution (4 x 200 mL).
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Dry the combined organic layers over anhydrous sodium sulfate.
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Concentrate the solution under a stream of nitrogen at 50 °C to yield the title compound.
Expected Yield: 11.2 g (65.9%)[6]
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Spectroscopic Data for 3-Fluoro-2-nitrotoluene
Applications in Drug Discovery and Medicinal Chemistry
The utility of 3-Fluoro-2-nitrotoluene lies in its capacity to serve as a precursor to a variety of more complex molecular scaffolds. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom imparts its beneficial properties to the final molecule.
Role as a Versatile Intermediate
3-Fluoro-2-nitrotoluene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its strategic importance is underscored by its application in the development of kinase inhibitors and other targeted therapies, where the fluorinated phenyl ring system is a common motif. The reduction of the nitro group to an amine (3-amino-2-fluorotoluene) opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.
Sources
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